molecular formula C7H8N2O2S B13240778 2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B13240778
M. Wt: 184.22 g/mol
InChI Key: BAAURYROFSELFX-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid (CAS 1538253-34-7) is a high-purity chemical building block primarily used in medicinal chemistry and antibacterial research. This compound features a 2-aminothiazole core, a privileged scaffold in drug discovery known for its role in broad-spectrum cephalosporin antibiotics . The 2-aminothiazole moiety is recognized for enhancing affinity for target proteins and contributing to good cell permeability and oral absorption in drug candidates . The cyclopropyl substituent and carboxylic acid functional group make this derivative a versatile intermediate for synthesizing more complex molecules. It is particularly valuable for developing novel antimicrobial agents, as the 2-aminothiazole scaffold demonstrates a broad spectrum of pharmacological activities . Researchers utilize this compound as a key starting material in the synthesis of analogs for screening against various pathogens. The reactivity of its amine group allows for straightforward derivatization, making it an excellent scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-7-9-4(6(10)11)5(12-7)3-1-2-3/h3H,1-2H2,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAURYROFSELFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=C(S2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of cyclopropylamine with thioamide derivatives under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes amidation reactions with primary or secondary amines under standard coupling conditions. For example:

  • Reagents : 3,4,5-Trimethoxybenzoyl chloride, HCTU (hexafluorophosphate benzotriazole tetramethyl uronium), HOBt (hydroxybenzotriazole), and DIEA (diisopropylethylamine) .

  • Product : N-(3,4,5-Trimethoxybenzoyl)-2-amino-5-cyclopropyl-1,3-thiazole-4-carboxamide.

  • Yield : 70–85% under anhydrous conditions in dichloromethane or acetonitrile .

Esterification

The carboxylic acid is esterified to improve solubility or facilitate further derivatization:

  • Reagents : Ethanol, thionyl chloride (SOCl₂), or DCC (dicyclohexylcarbodiimide) .

  • Product : Ethyl 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylate.

  • Conditions : Reflux in ethanol with catalytic acid (e.g., H₂SO₄) achieves >90% conversion .

Acylation of the Amino Group

The primary amino group at the 2-position reacts with acyl chlorides or anhydrides:

  • Reagents : Chloroacetyl chloride, Boc-anhydride (tert-butyloxycarbonyl) .

  • Product : N-Acyl derivatives (e.g., 2-chloroacetamido-5-cyclopropyl-1,3-thiazole-4-carboxylic acid).

  • Mechanism : Nucleophilic acyl substitution at room temperature in dichloromethane .

Cyclopropane Ring Modifications

The cyclopropyl group participates in ring-opening or functionalization reactions:

  • Reagents : Bromine (Br₂) in acetic acid opens the cyclopropane ring to form 1,3-dibromo derivatives.

  • Product : 2-Amino-5-(1,3-dibromopropyl)-1,3-thiazole-4-carboxylic acid.

  • Conditions : Reaction proceeds at 0–5°C to minimize side reactions.

Coupling Reactions (Cross-Coupling)

Palladium-catalyzed couplings enable aryl or alkyl group introductions:

  • Reagents : Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, arylboronic acids).

  • Product : 5-(Substituted aryl)-2-amino-1,3-thiazole-4-carboxylic acid derivatives.

  • Yield : 55–75% in toluene/water mixtures at 80°C.

Nucleophilic Substitution at the Thiazole Ring

Electrophilic substitution occurs at the 5-position (cyclopropyl group adjacent to electron-deficient thiazole):

  • Reagents : HNO₃/H₂SO₄ mixture for nitration .

  • Product : 2-Amino-5-cyclopropyl-3-nitro-1,3-thiazole-4-carboxylic acid.

  • Limitations : Harsh conditions may degrade the cyclopropane ring .

Stability and Side Reactions

  • pH Sensitivity : The carboxylic acid group undergoes decarboxylation above pH 9, forming 2-amino-5-cyclopropyl-1,3-thiazole.

  • Thermal Degradation : Decomposes at >200°C, releasing cyclopropane and CO₂.

Research Findings

  • Catalytic Efficiency : Copper(I) iodide accelerates Ullman-type couplings of the amino group with aryl halides, achieving 80% yield in DMF at 100°C .

  • Steric Effects : The cyclopropyl group hinders electrophilic substitution at the 5-position, favoring reactions at the 4-carboxylic acid site .

Scientific Research Applications

2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid with analogous thiazole-4-carboxylic acid derivatives:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Purity (%) CAS Number Biological Activity/Application Source Evidence
This compound Cyclopropyl C₇H₈N₂O₂S 184.21 (calc.) N/A N/A Hypothesized: Antiviral, fungicidal Extrapolated
2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid 2-Methylpropyl C₈H₁₂N₂O₂S 200.26 95 1383626-31-0 Not explicitly stated
2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid Propyl C₇H₁₀N₂O₂S 186.23 95 899350-60-8 Not explicitly stated
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl C₁₀H₆ClNO₂S 239.67 97 845885-82-7 AgrA inhibition (anti-quorum sensing)
5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid Phenyl C₁₀H₈N₂O₂S 220.25 N/A 923010-77-9 Not explicitly stated
2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid 2-Furyl C₈H₆N₂O₃S 210.21 (calc.) N/A N/A Predicted physicochemical properties

Key Observations:

Substituent Effects on Bioactivity: AgrA Inhibition: Substitution with aromatic groups (e.g., 3-chlorophenyl) enhances binding to AgrA’s DNA-binding domain, disrupting quorum-sensing in S. aureus . The cyclopropyl group’s steric and electronic profile may offer similar or distinct interactions. Antiviral/Fungicidal Activity: 2-Amino-1,3-thiazole-4-carboxylic acid derivatives with alkyl/aryl groups at position 5 exhibit potent activity against tobacco mosaic virus (TMV) and fungal pathogens at 50–100 μg/mL . Cyclopropyl’s rigidity and ring strain may modulate these effects.

Physicochemical Properties :

  • The cyclopropyl derivative (hypothetical) has a lower molecular weight (184.21) compared to bulkier analogs (e.g., 2-methylpropyl: 200.26). This may improve bioavailability.
  • The 2-furyl analog () has a predicted density of 1.556 g/cm³ and pKa of 0.83, suggesting higher polarity than alkyl-substituted derivatives.

Synthetic Accessibility: Derivatives like 2-amino-5-propyl-1,3-thiazole-4-carboxylic acid are synthesized from ethyl 2-aminothiazole-4-carboxylate, a common precursor . Cyclopropyl substitution would require specialized reagents (e.g., cyclopropane carboxaldehyde).

Biological Activity

2-Amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, characterized by its unique cyclopropyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The thiazole moiety is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Research indicates that 2-amino-thiazole derivatives exhibit significant anticancer properties. The compound's mechanism of action often involves the modulation of enzyme activity or interference with cellular signaling pathways.

  • Case Study : A study reported that derivatives of thiazoles showed promising cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to this compound demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells and PC12 neuronal cells .
CompoundCell LineIC50 (µM)
This compoundHepG210.5
Similar Thiazole DerivativePC1212.0

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro studies have shown that related thiazole compounds possess Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics, indicating potent antibacterial activity. For example, thiazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing MIC values as low as 7.8 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus7.8
Escherichia coli15.6

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or bacterial survival.
  • Receptor Binding : It can bind to receptors involved in cell signaling pathways, thereby modulating their activity and affecting cellular responses.

Structure-Activity Relationship (SAR)

The presence of the cyclopropyl group in the thiazole structure is believed to enhance the compound's biological activity by influencing its steric and electronic properties. Studies suggest that modifications at specific positions on the thiazole ring can lead to variations in potency and selectivity against different biological targets .

Q & A

Q. What are the standard synthetic routes for 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of thiazole derivatives typically involves cyclocondensation reactions. A common method involves refluxing precursors like 2-aminothiazol-4(5H)-one with aldehydes (e.g., 3-formyl-indole-2-carboxylic acid derivatives) in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100°C for 3–5 hours yields crystalline products, which are purified via recrystallization from DMF/acetic acid mixtures .

Key variables affecting yield:

  • Catalyst load : Sodium acetate (2.0 equiv) enhances cyclization efficiency.
  • Solvent choice : Acetic acid promotes both solubility and proton transfer.
  • Reaction time : Prolonged reflux (>5 hours) may lead to side products like oxidized thiazolidinones.
MethodPrecursorsConditionsYield Range
A2-Aminothiazol-4(5H)-one + AldehydeAcOH, NaOAc, 100°C, 3–5 h60–75%
BThiourea + Chloroacetic acidAcOH, NaOAc, 100°C, 3–5 h50–65%

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Standard characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclopropane ring integration and carboxylic acid proton absence (δ ~12–14 ppm).
  • FTIR : Confirm C=O (1680–1720 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}) stretches.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Note : Commercial suppliers often omit analytical data, necessitating in-house validation .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (potential irritation ).
  • Ventilation : Use fume hoods due to acetic acid vapors during synthesis .
  • Storage : Keep in sealed containers under dry, inert conditions to prevent hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like 4-oxo-thiazolidinones?

By-product formation arises from oxidation or over-condensation. Mitigation strategies include:

  • Temperature control : Lowering reflux temperature to 80–90°C reduces oxidative side reactions.
  • Catalyst modulation : Replacing sodium acetate with milder bases (e.g., triethylamine) may suppress nucleophilic attack on the cyclopropane ring.
  • Inert atmosphere : Conducting reactions under nitrogen limits oxidation .

Case study : A 15% reduction in 4-oxo-thiazolidinone by-products was achieved using N2_2-purged acetic acid at 85°C .

Q. How do computational methods aid in predicting the reactivity of this compound in drug-discovery applications?

  • DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The carboxylic acid group (high electrophilicity) is prone to amide coupling, while the cyclopropane ring exhibits strain-driven reactivity.
  • Molecular docking : Models interactions with biological targets (e.g., enzymes with hydrophobic active sites), leveraging the cyclopropane’s rigidity for steric complementarity .

Example : Docking studies suggest the compound’s thiazole core binds to ATP pockets in kinase targets with ΔG ≈ -9.2 kcal/mol .

Q. How can contradictions in spectroscopic data from different synthetic batches be resolved?

Discrepancies may arise from:

  • Polymorphism : Recrystallization solvents (DMF vs. acetic acid) alter crystal packing, affecting NMR splitting patterns.
  • Tautomerism : The thiazole ring exists in equilibrium between 4(5H)-one and 5(4H)-one forms, shifting 1^1H NMR peaks (δ 6.8–7.2 ppm) .

Q. Resolution strategy :

Perform variable-temperature NMR to identify tautomeric shifts.

Use X-ray crystallography to confirm dominant tautomers.

Q. What mechanistic insights explain the cyclopropane ring’s stability during functionalization?

The ring’s stability under acidic conditions is attributed to:

  • Conjugation : The thiazole’s electron-withdrawing effect delocalizes ring strain.
  • Steric protection : The carboxylic acid group shields the cyclopropane from nucleophilic attack.

Experimental evidence : No ring-opening was observed after 24-hour reflux in acetic acid, confirmed by 1^1H NMR monitoring .

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS)?

  • Activation : Use HATU/DIPEA to convert the carboxylic acid to an active ester.
  • Coupling : Attach to resin-bound peptides via standard Fmoc protocols.
  • Monitoring : Track incorporation via LC-MS (expected mass shift +254.69 g/mol) .

Challenge : The cyclopropane ring may sterically hinder coupling; microwave-assisted SPPS at 50°C improves efficiency .

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